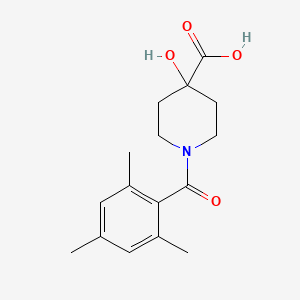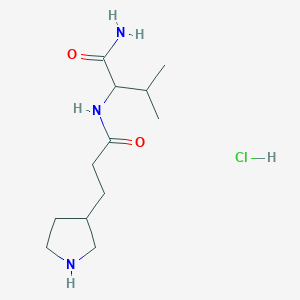![molecular formula C9H11ClN2O4S B6661306 4-[(5-Chloropyridin-3-yl)sulfonylamino]butanoic acid](/img/structure/B6661306.png)
4-[(5-Chloropyridin-3-yl)sulfonylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Chloropyridin-3-yl)sulfonylamino]butanoic acid is an organic compound that features a sulfonamide group attached to a butanoic acid backbone The presence of the chloropyridinyl group adds to its chemical complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloropyridin-3-yl)sulfonylamino]butanoic acid typically involves the following steps:
Formation of the Chloropyridinyl Intermediate: The starting material, 5-chloropyridine, undergoes sulfonation to introduce the sulfonyl group. This can be achieved using chlorosulfonic acid under controlled conditions.
Coupling with Butanoic Acid: The sulfonylated intermediate is then coupled with butanoic acid. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloropyridin-3-yl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Chloropyridin-3-yl)sulfonylamino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Chloropyridin-3-yl)sulfonylamino]butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloropyridinyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
4-[(5-Bromopyridin-3-yl)sulfonylamino]butanoic acid: Similar structure but with a bromine atom instead of chlorine.
4-[(5-Methylpyridin-3-yl)sulfonylamino]butanoic acid: Contains a methyl group instead of chlorine.
4-[(5-Fluoropyridin-3-yl)sulfonylamino]butanoic acid: Features a fluorine atom in place of chlorine.
Uniqueness
4-[(5-Chloropyridin-3-yl)sulfonylamino]butanoic acid is unique due to the presence of the chloropyridinyl group, which can influence its reactivity and binding properties. The chlorine atom can participate in specific interactions that other halogens or substituents may not, potentially leading to different biological activities and chemical behaviors.
Properties
IUPAC Name |
4-[(5-chloropyridin-3-yl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c10-7-4-8(6-11-5-7)17(15,16)12-3-1-2-9(13)14/h4-6,12H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHXAWSIVNWGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid](/img/structure/B6661230.png)
![2-[4-[(4-Methylbenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B6661235.png)
![(2S,3S)-3-methyl-2-[(5-sulfamoylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B6661250.png)
![(2S,3S)-2-[2-(4-benzylpiperidin-1-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6661254.png)
![(2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid](/img/structure/B6661262.png)
![(2S,3S)-3-methyl-2-[3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanoylamino]pentanoic acid](/img/structure/B6661267.png)
![N-(2-furanylmethyl)-6,8-dimethyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B6661271.png)
![N-[1-(5-phenyl-1H-imidazol-2-yl)propyl]-3-pyrrolidin-3-ylpropanamide](/img/structure/B6661283.png)

![2-[(3-Acetamido-4-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B6661316.png)
![2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B6661323.png)
![2-[(3-Bromo-4-ethoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B6661325.png)
![2-[(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6661335.png)
